![molecular formula C14H15N3O4 B2949303 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea CAS No. 1396685-11-2](/img/structure/B2949303.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BDBU and has been synthesized for various research purposes.
作用機序
The mechanism of action of BDBU is not fully understood. However, it has been suggested that BDBU may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. BDBU has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. BDBU has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
BDBU has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. BDBU has also been found to have antibacterial properties and may be effective against certain bacterial infections. In addition, BDBU has been shown to have antioxidant properties, which may help protect against oxidative stress.
実験室実験の利点と制限
One of the advantages of BDBU is its versatility in research applications. It can be used in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. BDBU is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, one of the limitations of BDBU is its potential toxicity. Further studies are needed to determine the safety and efficacy of BDBU in humans.
将来の方向性
There are several future directions for research on BDBU. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BDBU has been shown to improve cognitive function and may have neuroprotective properties. Another area of interest is its potential use as a diagnostic tool for cancer and other diseases. BDBU has been shown to selectively bind to certain cancer cells, making it a potential imaging agent for cancer diagnosis. Further studies are also needed to determine the safety and efficacy of BDBU in humans, as well as its potential use in combination with other drugs for the treatment of various diseases.
In conclusion, BDBU is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its versatility, ease of synthesis, and potential therapeutic properties make it a valuable research tool. Further studies are needed to fully understand the mechanism of action of BDBU and its potential use in the treatment of various diseases.
合成法
The synthesis of BDBU involves the reaction between 1,3-dioxolane-4-carboxylic acid and 3-methylisoxazole-5-carboxylic acid. The reaction is catalyzed by a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The product is then purified through column chromatography to obtain pure BDBU.
科学的研究の応用
BDBU has been studied for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. BDBU has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, BDBU has been studied for its potential use as a diagnostic tool for cancer and other diseases.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-9-6-11(21-17-9)4-5-15-14(18)16-10-2-3-12-13(7-10)20-8-19-12/h2-3,6-7H,4-5,8H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXWCTSAEYITOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

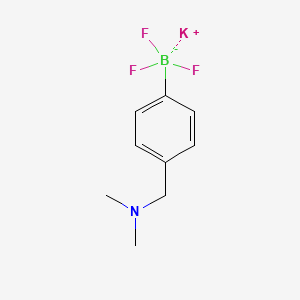
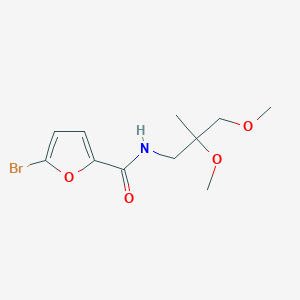
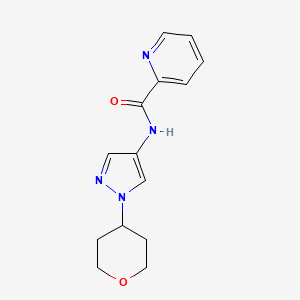
![2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2949223.png)
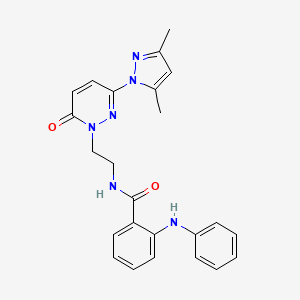
![N-(2,4-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2949226.png)
![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2949227.png)


![6-phenoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2949233.png)
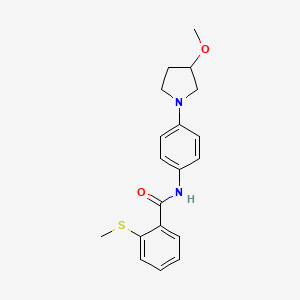
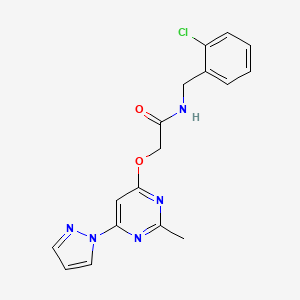
![N-cyclopentyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2949240.png)
